molecular formula C10H10ClNO B8509072 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B8509072
M. Wt: 195.64 g/mol
InChI Key: AEAYSTJDKCJGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04322439

Procedure details

This tetrahydroquinolinone is dissolved in 100 ml of dimethylformamide/toluene (1:1); after addition of 1.8 g of sodium hydride (80% in paraffin oil), stirring is effected for 30 minutes at room temperature, followed by addition of 7.8 g of dimethyl sulphate and heating to 50° for 1 hour. After cooling of the mixture, 600 ml of water and 20 ml of 2 N sodium hydroxide solution are added; stirring is effected for 10 minutes, followed by acidification with 2 N hydrochloric acid. Extraction with ethyl acetate (4 times, with 300 ml each time), drying and concentration yield a solid residue which is recrystallised from ethyl acetate/petroleum ether (1:1) and yields 6.0 g (55% of theory) of 6-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (m.p. 76°-78° C.).
Name
tetrahydroquinolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylformamide toluene
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH:5]([CH2:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=O.[H-].[Na+].S([O:19][CH3:20])(OC)(=O)=O.[OH-].[Na+].[ClH:23]>CN(C)C=O.C1(C)C=CC=CC=1.O>[Cl:23][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]([CH3:2])[C:20](=[O:19])[CH2:3][CH2:4]2 |f:1.2,4.5,7.8|

Inputs

Step One
Name
tetrahydroquinolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC2CC=CC=C12)=O
Name
dimethylformamide toluene
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C.C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to 50° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is effected for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (4 times, with 300 ml each time)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
yield a solid residue which
CUSTOM
Type
CUSTOM
Details
is recrystallised from ethyl acetate/petroleum ether (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2CCC(N(C2=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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